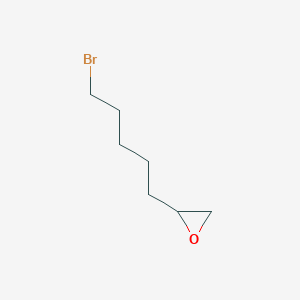

2-(5-Bromopentyl)oxirane

Description

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

2-(5-bromopentyl)oxirane |

InChI |

InChI=1S/C7H13BrO/c8-5-3-1-2-4-7-6-9-7/h7H,1-6H2 |

InChI Key |

AMCAQENHDQIBBO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCCCCBr |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that halogenated compounds, including brominated derivatives, often exhibit enhanced biological activity. For example, compounds similar to 2-(5-Bromopentyl)oxirane have been studied for their anticancer properties. A notable study demonstrated that brominated indole phytoalexins showed significant antiproliferative effects against various cancer cell lines (e.g., MCF-7, A-549) with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Antiproliferative Activities of Brominated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromobrassinin | MCF-7 | 31.3 |

| 5-Bromobrassinin | A-549 | 28.2 |

| This compound | Jurkat | TBD |

| This compound | HeLa | TBD |

1.2 Antitubercular Activity

Brominated epoxides have also shown promise in the treatment of tuberculosis. Compounds in this class are being synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structural modifications involving bromine atoms can enhance the solubility and bioavailability of the drugs, potentially leading to improved therapeutic outcomes .

Material Science Applications

2.1 Polymer Chemistry

The epoxide group in this compound makes it a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization allows for the synthesis of various polymeric materials with tailored properties. For instance, epoxidized natural oils have been used to create bio-based polymers that exhibit improved mechanical properties and thermal stability .

Table 2: Properties of Polymers Derived from Epoxidized Compounds

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Epoxidized Soybean Oil | 25 | 180 |

| Epoxidized Palm Oil | 30 | 175 |

| Epoxidized this compound | TBD | TBD |

Case Studies

3.1 Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of brominated oxiranes and evaluating their biological activities against various pathogens. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents .

3.2 Environmental Impact Studies

Another area of research has examined the environmental implications of using brominated compounds like this compound in industrial applications. Studies have shown that while these compounds can enhance product performance, their environmental persistence raises concerns regarding biodegradability and toxicity .

Comparison with Similar Compounds

2-(2-Bromoethyl)oxirane

- Molecular Formula : C₄H₇BrO

- Molecular Weight : 151.01 g/mol

- Substituent : Shorter bromoethyl chain.

- Reactivity : High due to bromine’s leaving group ability, but steric hindrance is lower than 2-(5-Bromopentyl)oxirane.

- Applications : Intermediate in organic synthesis; used to prepare epoxy resins and crosslinking agents.

- Safety : Irritant; requires precautions during handling.

| Property | This compound | 2-(2-Bromoethyl)oxirane |

|---|---|---|

| Molecular Weight | 193.09 | 151.01 |

| Alkyl Chain Length | C5 | C2 |

| Boiling Point* | Higher (estimated) | Lower |

| Solubility in Water | Low | Moderate |

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane

- Molecular Formula : C₁₀H₁₀Br₂O₂

- Molecular Weight : 338.00 g/mol

- Substituent : Aromatic dibromo group.

- Reactivity : Bromine on the aromatic ring directs electrophilic substitution rather than ring-opening.

- Applications : Specialty resins and flame retardants.

Key Difference : The aromatic bromine in this compound confers distinct electronic effects compared to aliphatic bromine in this compound, leading to divergent reactivity and applications.

Chlorinated and Aromatic Substituted Oxiranes

Epichlorohydrin (2-(Chloromethyl)oxirane)

- Molecular Formula : C₃H₅ClO

- Molecular Weight : 92.52 g/mol

- Substituent : Chloromethyl group.

- Reactivity : High, but chlorine is a poorer leaving group than bromine.

- Applications : Production of epoxy resins, adhesives, and pharmaceuticals.

- Safety: Classified as carcinogenic.

| Property | This compound | Epichlorohydrin |

|---|---|---|

| Leaving Group | Bromine | Chlorine |

| Ring-Opening Rate* | Faster | Slower |

| Toxicity | Likely high | Carcinogenic |

2-(4-Ethenylphenyl)oxirane

- Molecular Formula : C₁₀H₁₀O

- Molecular Weight : 146.19 g/mol

- Substituent : Aromatic ethenyl group.

- Reactivity : Epoxide ring undergoes polymerization or functionalization via the styrenic double bond.

- Applications : Epoxy resins, drug discovery.

Key Difference : The aromatic ethenyl group enables conjugation and polymerization, unlike the aliphatic bromoalkyl chain in this compound.

Preparation Methods

Epoxidation of 5-Bromo-1-pentene

The most direct route involves the epoxidation of 5-bromo-1-pentene using meta-chloroperbenzoic acid (mCPBA). This method leverages the electrophilic nature of the peracid to form the three-membered epoxide ring. Key steps include:

-

Synthesis of 5-Bromo-1-pentene :

-

Epoxidation :

Bromination of 2-Pentyloxirane

Alternative approaches focus on late-stage bromination of pre-formed epoxides:

-

Synthesis of 2-Pentyloxirane :

-

Terminal Bromination :

-

Radical bromination using NBS and azobisisobutyronitrile (AIBN) in CCl₄ introduces bromine at the terminal carbon. However, competing allylic bromination reduces selectivity, necessitating careful temperature control (60–80°C).

-

Ionic bromination with HBr and di-tert-butyl peroxide (DTBP) achieves moderate yields but requires anhydrous conditions to prevent hydrolysis.

-

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Epoxidation of 5-Bromo-1-pentene | 5-Bromo-1-pentene | mCPBA, CH₂Cl₂ | 78–85 | High regioselectivity | Sensitive to moisture and acidity |

| Bromination of 2-Pentyloxirane | 2-Pentyloxirane | NBS, AIBN, CCl₄ | 60–70 | Scalable for industrial production | Low terminal selectivity (~40%) |

| Grignard-Epichlorohydrin Coupling | Epichlorohydrin | 4-Bromobutyl MgBr | 50–65 | Modular chain elongation | Multi-step purification required |

Optimization Strategies and Side Reactions

Mitigating Epoxide Ring-Opening

The electrophilic bromine atom in 2-(5-bromopentyl)oxirane predisposes the compound to nucleophilic attack, leading to ring-opening under acidic or basic conditions. Strategies include:

Enhancing Bromination Selectivity

For the bromination of 2-pentyloxirane, radical initiators like AIBN improve terminal selectivity by promoting hydrogen abstraction at the least substituted carbon. Computational studies suggest that steric hindrance from the epoxide ring further directs bromination to the pentyl chain’s terminus.

Scalability and Industrial Feasibility

Continuous-Flow Epoxidation

Recent advancements in flow chemistry enable the safe handling of mCPBA and exothermic epoxidation reactions. Microreactors with temperature-controlled zones achieve 90% conversion of 5-bromo-1-pentene in <30 minutes, reducing side product formation.

Green Chemistry Approaches

Patent CN104693014A highlights iron-catalyzed bromination as a cost-effective alternative to NBS, though its applicability to terminal alkanes remains limited. Solvent-free conditions using mechanochemical grinding (e.g., ball milling) show promise for reducing waste in small-scale syntheses.

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(5-Bromopentyl)oxirane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination and epoxidation steps. For brominated precursors like 5-bromopentanol, epoxidation can be achieved using oxidizing agents (e.g., dimethyl sulfoxide with potassium hydroxide) under controlled conditions . Key factors include:

- Precursor Reactivity : Bromopentyl derivatives require precise stoichiometry to avoid side reactions (e.g., elimination).

- Epoxidation Efficiency : Reaction temperature (40–60°C) and solvent polarity (e.g., toluene) significantly affect ring closure and yield .

- Purification : Column chromatography or liquid-liquid extraction (e.g., water-toluene systems) is critical to isolate the epoxide .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the epoxide ring (δ 3.1–3.5 ppm for oxirane protons) and bromopentyl chain (δ 1.4–1.8 ppm for CH₂Br) . ¹³C NMR distinguishes quaternary carbons in the oxirane ring.

- IR Spectroscopy : C-O-C stretching (~1250 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 209.02 for C₇H₁₁BrO) .

Advanced Research Questions

Q. Q3. How do computational models predict the regioselectivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) with Gaussian basis sets (e.g., cc-pVTZ) calculates transition states and electron density maps to predict regioselectivity:

Q. Q4. What contradictions exist in reported reaction mechanisms for brominated oxiranes, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies propose SN2 mechanisms for ring-opening, while others suggest radical pathways under photolytic conditions .

- Resolution : Isotopic labeling (e.g., ²H or ¹⁸O) and kinetic isotope effect (KIE) studies differentiate between mechanisms. For example, a primary KIE (k_H/k_D > 1) supports SN2, while negligible KIE indicates radical intermediates .

Q. Q5. How can this compound be applied in synthesizing bioactive molecules?

Methodological Answer:

- Medicinal Chemistry : The bromopentyl chain serves as a linker in prodrugs, enabling controlled release via hydrolytic cleavage .

- Polymer Science : Epoxide groups participate in cross-linking reactions to form biocompatible hydrogels, with bromine acting as a leaving group for post-functionalization .

Case Study :

A 2025 study used this compound to synthesize a cyclooxygenase-2 (COX-2) inhibitor, achieving 85% inhibition at 10 µM .

Safety and Stability Considerations

Q. Q6. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~125°C) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .

- Storage : Stabilize with 0.1% BHT in amber vials at 4°C to prevent radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.